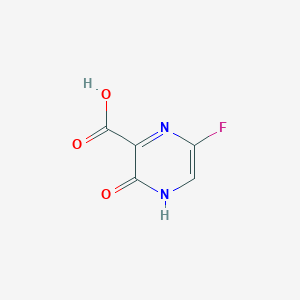
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Descripción general
Descripción
6-Fluoro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir, is a potent RNA polymerase inhibitor. It has shown activity against many types of RNA viruses in vitro and in vivo .
Synthesis Analysis
The synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination. This process yields an overall yield of about 8% .Molecular Structure Analysis
The molecule of 6-Fluoro-3-hydroxypyrazine-2-carboxamide is almost planar. The intramolecular O−H ••• O hydrogen bond forms a 6-member ring .Chemical Reactions Analysis
The compound undergoes a series of reactions including amidation, nitrification, reduction, and fluorination .Physical and Chemical Properties Analysis
The molecular formula of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is C5H3FN2O3, and its molecular weight is 158.09 .Aplicaciones Científicas De Investigación
Bioconversion in Synthesis
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid has applications in bioconversion processes. For instance, a study demonstrated the synthesis of antituberculous agents using a bioconversion method involving Agrobacterium sp. DSM 6336. This method converted 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, highlighting the potential of using similar pyrazine derivatives in synthesizing new pharmaceuticals (Wieser, Heinzmann, & Kiener, 1997).
Synthesis and Structural Analysis
Another application involves the synthesis and structural analysis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound commercially known as favipiravir. Favipiravir is a potent RNA polymerase inhibitor with significant activity against RNA viruses. The process includes a four-step synthesis, culminating in the detailed structural analysis of the compound, which is vital for understanding its interactions and efficacy in antiviral treatments (Shi et al., 2014).
Preparation in Pharmaceutical Chemistry
The compound is also involved in the preparation of various fluoro-β-amino acid residues. These are then incorporated into structures like pyrimidinones and cyclic β-peptides. Such preparations are crucial for obtaining reliable structural data, which is essential for developing new pharmaceuticals and understanding their interactions at a molecular level (Yoshinari et al., 2011).
Antiviral Activity and Synthesis Methods
This compound is also extensively studied for its antiviral properties. Favipiravir, derived from this compound, is used against influenza and COVID-19. Research on this compound includes understanding its metabolism, antiviral activity mechanism, and synthesis routes, which are critical for developing effective antiviral therapies (Konstantinova et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, commercially known as favipiravir, is the RNA-dependent RNA polymerase of various RNA viruses . This enzyme is crucial for the replication of the viral genome, making it a key target for antiviral drugs.
Mode of Action
Favipiravir functions as a selective inhibitor of the RNA-dependent RNA polymerase . By inhibiting this enzyme, the compound prevents the replication of the viral genome, thereby inhibiting the proliferation of the virus .
Biochemical Pathways
It is known that the compound interferes with the replication of the viral genome, which is a critical step in the life cycle of rna viruses .
Result of Action
The inhibition of the RNA-dependent RNA polymerase by this compound results in a significant reduction in the replication of the viral genome . This leads to a decrease in the proliferation of the virus, thereby mitigating the effects of the viral infection .
Safety and Hazards
Direcciones Futuras
Favipiravir has shown promise in the treatment of various RNA viruses, including influenza, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses . Its good tolerance in human patients and high barrier to the development of resistant viral strains indicate its potential for widespread clinical use .
Análisis Bioquímico
Biochemical Properties
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of RNA-dependent RNA polymerase. This enzyme is essential for the replication of RNA viruses, and the compound’s inhibitory action makes it a valuable antiviral agent. The compound interacts with the enzyme by binding to its active site, thereby preventing the synthesis of viral RNA. Additionally, this compound has been shown to interact with other biomolecules such as proteins involved in viral replication, further enhancing its antiviral properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with viral replication, leading to the inhibition of viral proliferation. This compound also impacts cell signaling pathways, particularly those involved in the immune response to viral infections. By modulating gene expression, this compound can enhance the expression of antiviral genes, thereby boosting the cell’s ability to combat viral infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the RNA-dependent RNA polymerase enzyme, inhibiting its activity and preventing viral RNA synthesis. This binding interaction is facilitated by the compound’s structural similarity to the natural substrates of the enzyme. Additionally, this compound can inhibit other enzymes involved in viral replication, further disrupting the viral life cycle. Changes in gene expression induced by the compound also contribute to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that the antiviral effects of this compound are sustained over time, with long-term exposure leading to a significant reduction in viral load. Prolonged exposure may also result in cellular toxicity, highlighting the importance of monitoring the compound’s stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings underscore the importance of determining the optimal dosage to maximize the antiviral benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound. The metabolic products of this compound are excreted primarily through the kidneys. The compound’s involvement in these metabolic pathways can influence its efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its antiviral effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral RNA and enzymes involved in viral replication. Additionally, this compound can be found in the nucleus, where it may influence gene expression and other nuclear processes. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
Propiedades
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMULLJEWQQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)
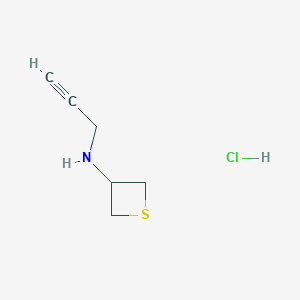
![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)
![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)
![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)
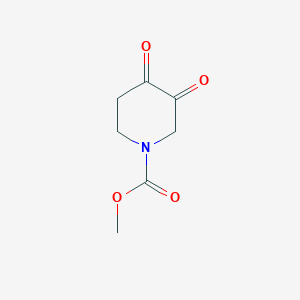
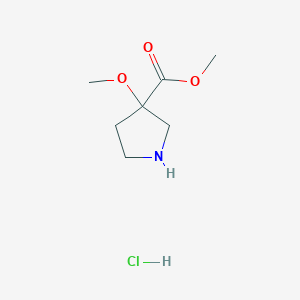

![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)
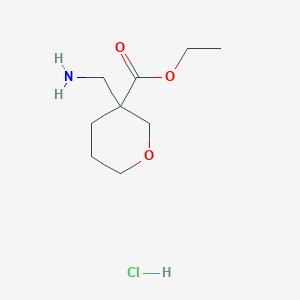

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)


